molecular formula C11H10O3 B6617467 2-(3-methyl-1-benzofuran-7-yl)acetic acid CAS No. 1526049-74-0

2-(3-methyl-1-benzofuran-7-yl)acetic acid

Cat. No.: B6617467
CAS No.: 1526049-74-0
M. Wt: 190.19 g/mol
InChI Key: ZICAAGHEDUHQDN-UHFFFAOYSA-N
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Description

2-(3-methyl-1-benzofuran-7-yl)acetic acid is a high-purity chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use . Benzofuran derivatives are a significant class of heterocyclic compounds in medicinal and organic chemistry research, recognized for their wide range of pharmacological properties. Studies on related benzofuran acetic acid analogs have shown that these structures are valuable scaffolds with potential for antimicrobial, antitumor, anti-inflammatory, antioxidant, and antiviral activities . The presence of the acetic acid functional group enhances the molecule's utility for further chemical modifications, such as the synthesis of esters and amides, making it a versatile building block in the development of novel bioactive compounds and in material science research . Researchers can employ this compound as a key intermediate in synthetic chemistry to explore new pharmacologically active molecules or to study the structure-activity relationships within the benzofuran class.

Properties

IUPAC Name

2-(3-methyl-1-benzofuran-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-6-14-11-8(5-10(12)13)3-2-4-9(7)11/h2-4,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICAAGHEDUHQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methyl 1 Benzofuran 7 Yl Acetic Acid and Analogues

Retrosynthetic Analysis of the Benzofuran-Acetic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(3-methyl-1-benzofuran-7-yl)acetic acid, several disconnection strategies can be envisioned.

A primary disconnection breaks the bond between the benzofuran (B130515) ring and the acetic acid side chain (C7-Cα bond). This leads to a functionalized 7-position on the benzofuran ring, which can be introduced via methods like Vilsmeier-Haack reaction, Friedel-Crafts acylation, or by installing a leaving group for subsequent elaboration.

A more fundamental approach involves the disconnection of the furan (B31954) ring itself. Common strategies for benzofuran synthesis involve the formation of the O-C2 bond or the C2-C3 bond as the final ring-closing step. mdpi.com For a 7-substituted benzofuran, a key retrosynthetic pathway would start from a 2,6-disubstituted phenol (B47542). The acetic acid moiety or a precursor can be one of the substituents, and the other would be a group that facilitates the cyclization to form the furan ring. For instance, an ortho-alkynylphenol can undergo cyclization to form the benzofuran ring. mdpi.com Another approach is the intramolecular cyclization of an ortho-substituted phenoxy ketone.

A plausible retrosynthetic pathway for this compound is depicted below:

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of this compound, illustrating key bond disconnections leading to potential starting materials.

This analysis suggests that suitable starting materials could include a substituted salicylaldehyde (B1680747) or a phenol with an adjacent side chain that can be converted into the acetic acid group.

Classical and Established Synthesis Approaches

Traditional methods for benzofuran synthesis often rely on the cyclization of appropriately substituted phenols. These methods have been refined over the years to improve yields and selectivity.

One of the most common classical strategies involves the reaction of a salicylaldehyde with an α-haloacetate, followed by cyclization. acs.org Another established route is the reaction of phenols with α-haloketones, promoted by a base or acid, to yield benzofurans. nih.gov For instance, the reaction of a phenol with bromoacetone (B165879) can lead to a methyl-substituted benzofuran intermediate. tus.ac.jp

A two-step synthesis of benzofuran-3-acetic acids has been reported, which involves the alkali-mediated rearrangement of 4-halomethylcoumarins. researchgate.net While this method primarily yields 3-acetic acid derivatives, modifications to the starting materials could potentially lead to other substitution patterns.

Controlling the regioselectivity in benzofuran synthesis is a significant challenge, especially when multiple positions on the benzene (B151609) ring are available for reaction. oregonstate.edu The choice of solvent, temperature, and catalyst can have a profound impact on the outcome of the reaction. For example, in the synthesis of 7-methylbenzofuran-2(3H)-one, lowering the reaction temperature and using trifluoroacetic acid (TFA) as a catalyst were found to optimize the yield. oregonstate.edu

The following table summarizes the optimization of reaction conditions for the synthesis of a benzofuranone, a precursor to benzofurans.

EntryLewis AcidAdditiveSolventTemp (°C)Yield (%)
1AlCl₃-DCB14045
2AlCl₃TFA (20 mol%)DCB14065
3AlCl₃TFA (20 mol%)DCB12070
4-TFA (20 mol%)DCB12058
5B(OH)₃TFA (20 mol%)DCB12055
6BF₃·OEt₂TFA (20 mol%)DCB12062

Data adapted from a study on benzofuranone synthesis. oregonstate.edu

Achieving stereochemical control is another critical aspect, particularly when chiral centers are present in the molecule. organic-chemistry.org While this compound itself is not chiral, related dihydrobenzofuran derivatives can have stereocenters. The development of asymmetric catalysts and the use of chiral auxiliaries are key strategies to address this challenge. For instance, enantioselective synthesis of chiral β-aryloxy alcohols, which can be precursors to chiral dihydrobenzofurans, has been achieved through ruthenium-catalyzed ketone hydrogenation via dynamic kinetic resolution. dntb.gov.ua However, specific methods for achieving stereochemical control in the synthesis of the title compound are not extensively documented.

Modern and Innovative Synthetic Routes

Recent advances in organic synthesis have led to the development of more efficient and versatile methods for constructing the benzofuran scaffold. These include transition metal-catalyzed reactions and approaches guided by the principles of green chemistry.

A novel method for synthesizing complex benzofurans involves a substituent migration reaction when treating a substituted phenol with alkynyl sulfoxide (B87167) and trifluoroacetic anhydride. tus.ac.jp This charge-accelerated sigmatropic rearrangement allows for the synthesis of diverse, highly substituted benzofurans from readily available starting materials. tus.ac.jp

Transition metal catalysis has become a powerful tool for the synthesis of benzofurans, offering high efficiency and functional group tolerance. organic-chemistry.org Various metals, including palladium, copper, rhodium, ruthenium, and nickel, have been employed.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-O bonds. The Sonogashira coupling of ortho-iodophenols with terminal alkynes is a common strategy for synthesizing 2-substituted benzofurans. nih.govacs.org Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has also been developed, using formic acid as a CO source. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are often used for intramolecular cyclization reactions. For example, the copper(I)-catalyzed ring closure of 2-haloaromatic ketones provides a versatile route to a wide variety of benzofurans. organic-chemistry.org One-pot reactions involving acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst also afford functionalized benzofurans. organic-chemistry.org

The following table presents examples of transition metal-catalyzed synthesis of benzofuran derivatives.

CatalystReactantsProductYield (%)Reference
Pd(OAc)₂/CuI5-Iodovanillin, 2-Methyl-3-butyn-2-ol2-(1-Hydroxy-1-methylethyl)-6-methoxy-benzofuran-5-carbaldehyde87 nih.gov
CuIo-Hydroxy aldehydes, Amines, AlkynesAmino-substituted benzofuransHigh nih.gov
Rh(II)N-sulfonyl-1,2,3-triazole3-Methylbenzofurans- mdpi.com
Ru-catalystBenzannulated homo-propargylic alcoholsBenzofurans- organic-chemistry.org
Ni-catalystAryl halides, Aryl ketones3-Aryl benzofuransModerate to Good researchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzofuran synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.

One approach involves using water as a solvent, which is a significant improvement over traditional organic solvents. organic-chemistry.org For example, a sustainable protocol for the Suzuki cross-coupling reaction to form 2-arylbenzo[b]furan derivatives has been developed in aqueous media. dntb.gov.ua Another green approach is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in the copper-catalyzed one-pot synthesis of benzofuran derivatives. nih.govacs.org

Visible-light-mediated catalysis is another emerging green technology that avoids the need for high temperatures and harsh reagents. nih.gov The use of recyclable catalysts, such as Pd/C, also contributes to a more sustainable synthetic process. mdpi.com

Flow Chemistry and Continuous Synthesis Methods

The application of flow chemistry to the synthesis of heterocyclic compounds, including benzofurans, offers significant advantages over traditional batch methods, such as improved safety, higher yields, and greater control over reaction parameters. While specific literature on the continuous flow synthesis of this compound is not widely available, analogous processes for similar structures, like 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, have been successfully developed. chemrxiv.org These methods often feature efficient, metal-free condensation reactions for the formation of the heterocyclic core under flow conditions. chemrxiv.org

A continuous, two-step method in a flow reactor can be highly atom-economical and environmentally benign by avoiding chromatographic purification and intermediate isolation steps. chemrxiv.org For instance, the protection of aldehydes and ketones using a supported acid catalyst like Amberlyst-15 in a flow system can be achieved in minutes with stoichiometric reagents, compared to hours or days in batch mode which often requires excess reagents and complex purification. unimi.it Such principles can be extrapolated to the synthesis of benzofuran precursors. The synthesis of 1,4-disubstituted 1,2,3-triazoles in a modular flow reactor, which utilizes immobilized copper catalysts and scavenger resins, further illustrates the potential for clean and efficient multi-step syntheses in flow. unimi.it

Furthermore, the direct amidation of unactivated methyl esters has been accomplished under continuous-flow conditions using a heterogeneous zirconium-oxide catalyst, paving the way for more sustainable amide synthesis from ester precursors of compounds like this compound. mdpi.com

Strategies for Derivatization and Structural Modification

The structural modification of this compound can be approached by targeting three main regions of the molecule: the acetic acid moiety, the benzofuran ring, and the methyl side-chain.

Functionalization of the Acetic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile handle for a variety of chemical transformations.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through standard methods such as Fischer esterification with an alcohol under acidic catalysis. For example, the synthesis of various benzofuran-2-carboxylic acid derivatives has been accomplished in high yields. nih.gov The alkaline hydrolysis of the resulting ethyl ester, for instance, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate, using potassium hydroxide (B78521) in a mixture of water and methanol, yields the corresponding carboxylic acid. nih.govnih.gov

Amidation: Amide derivatives can be synthesized from the carboxylic acid by first converting it to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For instance, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has been converted to its amide derivative by reaction with oxalyl chloride and subsequently ammonium (B1175870) hydroxide. nih.gov Direct amidation methods using boric acid as a catalyst have also been reported as an efficient route for the synthesis of active pharmaceutical ingredients. mdpi.com Furthermore, a two-step, one-pot transamidation procedure has been developed for benzofuran-2-carboxamides, which allows for the efficient diversification of the amide functionality. mdpi.com

A summary of representative functionalization reactions of the acetic acid moiety is presented in Table 1.

Table 1: Representative Reactions for Functionalization of the Acetic Acid Moiety

Reaction Reagents and Conditions Product Type Reference
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester nih.gov
Hydrolysis Base (e.g., KOH), Water/Methanol Carboxylic Acid nih.govnih.gov
Amidation 1. Oxalyl chloride, 2. Amine/Ammonium hydroxide Amide nih.gov
Direct Amidation Boric Acid, Amine Amide mdpi.com

Halogenation, Nitration, and Other Aromatic Electrophilic/Nucleophilic Substitutions on the Benzofuran Ring

The benzofuran ring can undergo various substitution reactions to introduce new functional groups.

Halogenation: The bromination of benzofuran and its methyl derivatives has been studied, revealing that the reaction proceeds through the formation of an adduct which then decomposes to yield ring-halogenated products. rsc.org For example, the reaction of a benzofuran derivative with bromine in acetic acid can lead to bromination of the benzofuran ring. nih.gov The regioselectivity of halogenation can be influenced by the substituents present on the ring. researchgate.net

Nitration: Nitration of the benzofuran ring can be achieved using standard nitrating agents. For example, regioselective nitration of iridabenzofurans has been accomplished using copper(II) nitrate (B79036) in acetic anhydride. researchgate.net Benzene itself undergoes nitration with a mixture of concentrated nitric and sulfuric acids. byjus.commsu.edu

A summary of electrophilic substitution reactions on the benzofuran ring is provided in Table 2.

Table 2: Electrophilic Substitution Reactions on the Benzofuran Ring

Reaction Reagents and Conditions Product Type Reference
Bromination Bromine, Acetic Acid Bromo-substituted Benzofuran nih.gov

Side-Chain Modifications and Linker Strategies

Modification of the methyl group at the 3-position or the acetic acid side-chain can be used to introduce linkers for conjugation to other molecules or to modulate the compound's properties. While specific examples for this compound are scarce, general strategies for side-chain modification in related heterocyclic systems can be applied. nih.gov For instance, the bromination of a methyl group on a benzofuran ring has been reported using N-bromosuccinimide (NBS) in carbon tetrachloride. nih.gov This bromo-derivative can then serve as a key intermediate for further functionalization.

Considerations for Scale-Up in Academic and Pre-Industrial Research

Key considerations for scale-up include:

Route Selection: Choosing a synthetic route that utilizes readily available, inexpensive starting materials and avoids hazardous reagents or extreme reaction conditions is crucial. nih.gov

Process Optimization: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential for maximizing yield and minimizing by-product formation.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization or distillation, to replace chromatographic techniques commonly used in the lab.

Safety Assessment: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is necessary. The use of flow chemistry can mitigate some of these risks by minimizing the volume of reactive intermediates at any given time. chemrxiv.org

Waste Management: Developing environmentally friendly methods for waste disposal and exploring the potential for solvent recycling.

The synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement has been shown to be highly efficient, with significantly reduced reaction times compared to traditional methods, which could be a valuable consideration for process intensification. nih.gov

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and structural analysis data for the specific chemical compound This compound is not publicly available. While extensive research has been conducted on various isomers and derivatives of benzofuran acetic acid, such as those with methyl groups at different positions of the benzofuran ring, the specific data required to populate the advanced analytical sections outlined in the request for this particular compound could not be located.

The requested sections included:

Advanced Spectroscopic and Structural Elucidation of 2 3 Methyl 1 Benzofuran 7 Yl Acetic Acid

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization.

Despite the existence of such data for closely related compounds like 2-(5-methyl-1-benzofuran-3-yl)acetic acid and 2-(6-methyl-1-benzofuran-3-yl)acetic acid, the strict requirement to focus solely on 2-(3-methyl-1-benzofuran-7-yl)acetic acid prevents the inclusion of this information as a substitute. The scientific community has published detailed structural analyses, including X-ray crystallography and NMR data, for these other isomers, but not for the 7-yl variant specified. researchgate.netresearchgate.net

Therefore, it is not possible to generate the requested article with the required scientifically accurate and specific data for this compound at this time.

Computational Chemistry and Theoretical Investigations of 2 3 Methyl 1 Benzofuran 7 Yl Acetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and reactivity, independent of experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its potential energy landscape. For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully employed to predict molecular structures. researchgate.net

In a representative study on the related compound 2-(5-methyl-1-benzofuran-3-yl)acetic acid, DFT calculations were performed on both the monomer and a hydrogen-bonded dimer. researchgate.net The results showed that the calculated geometric parameters (bond lengths and angles) for the molecule in its gaseous phase were in close agreement with experimental X-ray diffraction (XRD) data obtained from the solid state. researchgate.netresearchgate.net For instance, the C=O bond length of the carboxylic acid group was calculated at 1.205 Å, which compares well with the experimental value of 1.216 Å. researchgate.net Such studies confirm that the benzofuran core is essentially planar. nih.gov Applying this methodology to 2-(3-methyl-1-benzofuran-7-yl)acetic acid would similarly yield its lowest-energy conformation and provide precise data on its structural parameters.

Table 1: Representative Geometric Parameters (Bond Lengths & Angles) for Benzofuran Acetic Acid Analogs Data derived from computational studies on 2-(5-methyl-1-benzofuran-3-yl)acetic acid and are illustrative for the 7-methyl isomer.

ParameterBond/AtomsDFT Calculated Value (Monomer)Experimental (XRD)
Bond LengthC=O (carboxyl)1.205 Å1.216 Å
Bond LengthC-O (carboxyl)1.307 Å1.257 Å
Bond AngleO-C=O (carboxyl)122.27°122.7°
Bond AngleC-C-O (carboxyl)110.28°112.50°

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio (from first principles) methods, including DFT, are instrumental in predicting various spectroscopic properties. For isomers like 2-(5-methyl-1-benzofuran-3-yl)acetic acid, researchers have successfully calculated and compared theoretical vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra with experimental data. researchgate.net

The gauge-independent atomic orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations of vibrational frequencies, scaled to correct for approximations and anharmonicity, typically show excellent agreement with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the peaks observed in UV-Vis spectroscopy. researchgate.net These predictive capabilities are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations offer a way to observe the behavior of a molecule over time, providing insights into its flexibility and interactions with its environment. In MD, the motions of atoms are calculated using classical mechanics, allowing for the simulation of much larger systems and longer timescales than QM methods.

For compounds like this compound, MD simulations can reveal its conformational landscape by exploring the rotation around single bonds, such as the bond connecting the acetic acid side chain to the benzofuran ring. Studies on related benzofuran derivatives have used MD simulations to understand how the molecule interacts with solvents and to analyze its local reactivity properties. researchgate.net These simulations can also be crucial for understanding how the molecule might bind to a biological target, by showing how its conformation adapts upon entering a protein's binding site. nih.gov

Molecular Docking and Molecular Recognition Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery for predicting ligand-target interactions and binding affinity.

Docking studies have been performed on numerous benzofuran derivatives to explore their potential as inhibitors of various enzymes. nih.govnih.gov For example, in a study of 2-(5-methyl-1-benzofuran-3-yl)acetic acid, molecular docking was used to evaluate its pharmaceutical potential by predicting its binding mode within a selected protein target. researchgate.net Such studies identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the protein's active site. For this compound, the carboxylic acid group would be expected to act as a strong hydrogen bond donor and acceptor, while the benzofuran ring would likely engage in hydrophobic and π-stacking interactions.

Table 2: Illustrative Molecular Docking Interaction Profile This table presents a hypothetical interaction profile for this compound with a protein kinase, based on typical findings for benzofuran inhibitors.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residue
Carboxylic Acid (OH)Hydrogen Bond (Donor)Aspartic Acid (Asp), Glutamic Acid (Glu)
Carboxylic Acid (C=O)Hydrogen Bond (Acceptor)Lysine (Lys), Arginine (Arg)
Benzofuran Ringπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr)
Methyl GroupHydrophobic InteractionLeucine (Leu), Valine (Val), Alanine (Ala)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the activity of new compounds and generate hypotheses about their mechanism of action. mdpi.com

For benzofuran-based compounds, 2D-QSAR models have been successfully developed. nih.gov These models use descriptors calculated from the 2D structure, such as electronic properties (e.g., partial charges), steric parameters, and hydrogen bonding capabilities. A typical QSAR model might take the form of a multiple linear regression (MLR) equation:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Key descriptors for benzofuran derivatives often include charge-related properties like the partial negatively charged molecular surface area (PNSA1) and descriptors related to hydrogen bonding ability. nih.govresearchgate.net By analyzing which descriptors are most influential, researchers can hypothesize that, for instance, a greater negative surface charge in a particular region of the molecule enhances its binding and activity. This information provides a rational basis for designing more potent analogs.

Cheminformatics and Virtual Screening Approaches for Analog Design and Exploration

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. mewburn.com One of its most powerful applications is virtual screening, where vast digital libraries of compounds are computationally searched to identify molecules with a high probability of being active against a biological target. mewburn.comresearchgate.net

Starting with a known active molecule or a pharmacophore model derived from this compound, ligand-based virtual screening can be performed. researchgate.net This involves searching databases for molecules with similar 2D fingerprints (patterns of structural features) or 3D shapes. researchgate.net This process can rapidly identify structurally diverse compounds that retain the key features necessary for activity. These "hits" can then be acquired or synthesized for experimental testing, dramatically accelerating the pace of drug discovery and the exploration of new chemical space around the core benzofuran scaffold. researchgate.net

Chemical Reactivity, Degradation Pathways, and Stability of 2 3 Methyl 1 Benzofuran 7 Yl Acetic Acid

Investigation of Reaction Kinetics and Mechanisms

No information is available in the public domain regarding the reaction kinetics or mechanisms for 2-(3-methyl-1-benzofuran-7-yl)acetic acid.

Stability under Diverse Environmental and Chemical Conditions (e.g., pH, Photolysis, Oxidation)

Specific studies detailing the stability of this compound under varied pH, photolytic, or oxidative stress conditions have not been found.

Identification of Photochemical and Thermal Degradation Products

There is no available data identifying the products formed from the photochemical or thermal degradation of this compound.

Metabolite Identification in Preclinical in vitro Systems (Focused on Chemical Transformations)

No studies detailing the in vitro metabolism or identifying the chemical transformations and resulting metabolites of this compound in preclinical systems are publicly available.

Preclinical Research on this compound Remains Undisclosed

Despite significant interest in the therapeutic potential of benzofuran (B130515) derivatives, comprehensive preclinical data on the specific biological and biochemical mechanisms of action for the compound this compound are not currently available in the public scientific literature.

Extensive searches of scientific databases and research publications did not yield any specific in vitro or in vivo studies detailing the direct interactions of this compound with molecular targets or its effects on cellular pathways and processes. Consequently, an article focusing solely on the preclinical research of this particular compound as per the requested outline cannot be generated at this time.

Research on structurally similar compounds, such as other 3-methyl-1-benzofuran derivatives and benzofuran-acetic acid analogs, has revealed a range of biological activities, including anticancer and metabolic regulatory effects. For instance, certain derivatives have been investigated for their ability to induce apoptosis in cancer cells and to act as agonists for specific G-protein coupled receptors. However, these findings are not directly attributable to this compound, and per the strict focus of this request, a detailed discussion of these related compounds is precluded.

The absence of specific data for this compound covers all subsections of the requested article outline, including:

Biological and Biochemical Mechanisms of Action Preclinical Research Focus

Mechanistic Studies in Preclinical in vivo Models:Data on the assessment of pharmacodynamic markers for this compound in in vivo models are not available.

Therefore, a scientifically accurate article detailing the biological and biochemical mechanisms of action of 2-(3-methyl-1-benzofuran-7-yl)acetic acid cannot be constructed until dedicated research on this compound is published and made publicly accessible.

Target Engagement Studies

Direct target engagement studies for this compound are not extensively reported in publicly available literature. However, the broader family of benzofuran (B130515) derivatives has been investigated for their interaction with a variety of biological targets. For instance, certain benzofuran derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase 1 (BACE1), which are relevant in the context of Alzheimer's disease. nih.gov The evaluation of novel 2-aroyl benzofuran-based hydroxamic acids has demonstrated their ability to target the colchicine (B1669291) site of tubulin, thereby inhibiting tubulin polymerization, a mechanism crucial in cancer chemotherapy. mdpi.com

To ascertain the specific molecular targets of this compound, biochemical assays would be essential. Techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), and various labeled ligand binding assays could be employed. These methods would help to identify and validate the direct binding partners of the compound within a cellular context, providing crucial insights into its mechanism of action.

Structure-Activity Relationship (SAR) Studies for Specific Biological Activities

The structure-activity relationship (SAR) of arylalkanoic acids, the class to which this compound belongs, reveals several key principles. Generally, an acidic center, such as the carboxylic acid group, is crucial for activity, and its position relative to a flat aromatic ring system is a critical determinant of potency. pharmacy180.com Altering the distance between the acidic center and the aromatic ring often leads to a decrease in biological activity. pharmacy180.com

Pharmacophore modeling for various benzofuran derivatives has identified several key features essential for their biological activity. A pharmacophore model represents the crucial steric and electronic features that are necessary for a molecule to interact with a specific target. sigmaaldrich.com For many biologically active benzofurans, the key pharmacophoric features often include:

Aromatic Ring System: The benzofuran core itself serves as a critical hydrophobic and aromatic feature, facilitating interactions with target proteins. rsc.org

Hydrogen Bond Acceptors/Donors: The oxygen atom in the furan (B31954) ring and the carbonyl oxygen of the acetic acid moiety can act as hydrogen bond acceptors. The hydroxyl group of the carboxylic acid is a potent hydrogen bond donor. These features are often vital for anchoring the molecule within the active site of a target protein. sigmaaldrich.com

Hydrophobic/Alkyl Groups: The methyl group at the 3-position of the benzofuran ring contributes to the lipophilicity and can influence binding affinity and selectivity through hydrophobic interactions. mdpi.com The position and nature of such substituents can significantly modulate the biological activity. mdpi.com

For instance, in a series of 2-aroyl benzofuran derivatives, the presence of a methyl group at the C-3 position of the benzofuran nucleus was found to increase antiproliferative activity by 2- to 38-fold compared to the unsubstituted counterpart. mdpi.com

Based on the general SAR principles of benzofurans, several strategies can be employed in the design of analogs of this compound to modulate its target specificity and potency.

Modification of the acetic acid side chain could influence the compound's acidity and pharmacokinetic properties. For example, esterification or amidation of the carboxylic acid can produce prodrugs with altered solubility and cell permeability. niscair.res.in

Substitution on the benzofuran ring is a common strategy to enhance potency and selectivity. The introduction of different functional groups at various positions of the benzene (B151609) or furan ring can lead to significant changes in biological activity. For example, studies on related benzofuran-2-carboxylate derivatives showed that the introduction of different aryl or benzyl (B1604629) azides to form triazoles resulted in a broad spectrum of antimicrobial activity. niscair.res.in

The synthesis of structurally related compounds, such as 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, demonstrates the feasibility of creating a library of analogs for SAR studies. nih.govnih.gov The table below summarizes some synthesized analogs of benzofuran acetic acids and their reported context.

Compound NameReported Context/ActivityReference
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acidSynthesis and crystal structure determination. Noted general pharmacological properties of benzofurans. nih.gov
2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acidSynthesis and crystal structure determination. nih.gov
2-(6-methyl-1-benzofuran-3-yl)acetic acidCommercially available building block. uni.lu
2-(4-chloro-7-methyl-1-benzofuran-3-yl)acetic acidListed in chemical databases. uni.lu
2-(2,3-dihydro-1-benzofuran-7-yl)acetic acidCommercially available building block. bldpharm.com

Omics-Based Approaches for Unraveling Mechanisms (e.g., Transcriptomics, Proteomics)

Omics-based approaches, such as transcriptomics and proteomics, are powerful tools for elucidating the mechanism of action of novel compounds by providing a global view of changes in gene and protein expression. proteochem.com While specific omics data for this compound are not available, the application of these technologies to other benzofuran derivatives provides a framework for future studies.

Transcriptomics analysis, using techniques like RNA sequencing (RNA-Seq), could reveal the genes and signaling pathways that are modulated by treatment with this compound. This can help in identifying downstream effector pathways and potential off-target effects.

Proteomics studies, often employing mass spectrometry-based techniques, can identify changes in the abundance and post-translational modifications of proteins following compound treatment. proteochem.com For example, phosphoproteomics can be used to map the signaling pathways affected by a compound. This approach has been used to characterize the response of cancer cells to various inhibitors.

The application of these omics technologies would be invaluable in building a comprehensive biological profile of this compound, identifying its molecular targets, and uncovering its broader cellular effects, thereby guiding further preclinical and clinical development.

Analytical Methodologies for Research and Discovery of 2 3 Methyl 1 Benzofuran 7 Yl Acetic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating 2-(3-methyl-1-benzofuran-7-yl)acetic acid from impurities, starting materials, and by-products that may arise during its synthesis. These techniques are essential for ensuring the purity of the compound and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the concentration of non-volatile compounds like this compound. While a specific, validated HPLC method for this exact compound is not widely published, a robust method can be developed based on its structural similarity to other benzofuran (B130515) derivatives, such as 3-methylbenzofuran-2-carboxylic acid. journalijcar.org

A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice. The development would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and detection wavelength to achieve optimal separation and sensitivity.

Key Method Development Parameters:

Stationary Phase: A C18 column is a common starting point due to its versatility and hydrophobicity, which is suitable for retaining the benzofuran ring structure. journalijcar.org Columns with a particle size of 3.5 µm to 5 µm and a length of 150 mm to 250 mm are often employed.

Mobile Phase: A gradient elution is generally preferred to resolve the main compound from a range of potential impurities with varying polarities. A typical mobile phase would consist of an aqueous component (A) and an organic modifier (B).

Aqueous Phase (A): Water, often with a pH-adjusting buffer like ammonium (B1175870) acetate (B1210297) or acetic acid, to control the ionization of the carboxylic acid group and improve peak shape. journalijcar.orgsigmaaldrich.com A pH of around 3.4 has been shown to be effective for related compounds. journalijcar.org

Organic Phase (B): Acetonitrile (B52724) is a common choice due to its low UV cutoff and viscosity. journalijcar.org Methanol can be an alternative.

Detection: A UV detector is standard, with the detection wavelength set at the maximum absorbance of the benzofuran chromophore, likely in the range of 254 nm to 280 nm.

Flow Rate: A flow rate of 0.8 to 1.2 mL/min is typical for standard analytical columns. journalijcar.org

Illustrative HPLC Method Parameters:

ParameterConditionRationale
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 3.5 µm)Provides good retention for the non-polar benzofuran moiety. journalijcar.org
Mobile Phase A0.1% Acetic Acid in WaterSuppresses ionization of the carboxylic acid for better peak shape. journalijcar.org
Mobile Phase BAcetonitrileCommon organic modifier with good elution strength. journalijcar.org
Gradient50% B to 90% B over 15 minutesTo elute impurities with a range of polarities.
Flow Rate1.0 mL/minStandard flow for a 4.6 mm ID column.
DetectionUV at 275 nmWavelength of maximum absorbance for the benzofuran chromophore.
Column Temperature30 °CEnsures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group in this compound, direct analysis by GC-MS is challenging and can lead to poor peak shape and thermal degradation. chromforum.org Therefore, derivatization is a necessary step to increase the compound's volatility and thermal stability.

The most common derivatization strategy for carboxylic acids is esterification, typically to form methyl esters (e.g., using diazomethane, BF3/methanol) or silyl (B83357) esters (e.g., using BSTFA). This process converts the polar carboxylic acid into a less polar, more volatile ester.

Hypothetical GC-MS Analysis Workflow:

Derivatization: The sample containing this compound is treated with a derivatizing agent to convert the carboxylic acid to its methyl or trimethylsilyl (B98337) ester.

Injection: The derivatized sample is injected into the GC, where it is vaporized.

Separation: The volatile derivative is separated from other components on a capillary column, typically one with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5).

Detection: The separated components enter the mass spectrometer, are ionized (usually by electron impact), and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the ester, as well as characteristic fragment ions resulting from the cleavage of the acetic acid side chain and fragmentation of the benzofuran ring system.

Chiral Chromatography for Enantiomeric Separation

This compound does not possess a chiral center in its structure. The carbon atom of the methylene (B1212753) group in the acetic acid side chain is bonded to two hydrogen atoms, and there are no stereocenters within the benzofuran ring system. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, chiral chromatography for enantiomeric separation is not applicable to this specific compound.

Hyphenated Techniques for Complex Mixture Analysis in Research Settings

In research and discovery, the compound of interest is often present in complex biological or chemical matrices. Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for such analyses.

LC-MS/MS for Trace Analysis and Metabolite Profiling

For trace analysis, the LC conditions would be similar to those developed for HPLC-UV, but optimized for compatibility with the mass spectrometer, often using volatile buffers like ammonium formate (B1220265) or ammonium acetate. sigmaaldrich.com The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a precursor ion (typically the [M-H]⁻ or [M+H]⁺ ion of the parent compound) and monitoring specific product ions generated through collision-induced dissociation. This high selectivity allows for quantification even in the presence of co-eluting interferences.

For metabolite profiling, the goal is to identify potential metabolic products of this compound in biological samples (e.g., plasma, urine, or liver microsomes). This would involve a full-scan or product-ion scan LC-MS analysis to detect new peaks in dosed samples compared to controls. Potential metabolic transformations could include hydroxylation of the aromatic ring or the methyl group, or conjugation reactions (e.g., glucuronidation) of the carboxylic acid moiety. The high-resolution mass data would be used to propose elemental compositions for the metabolites, and the MS/MS fragmentation patterns would help to elucidate their structures. dtu.dk

Example MRM Transitions for LC-MS/MS Quantification:

ModePrecursor Ion (m/z)Product Ion (m/z)Comment
Negative Ion (ESI-)189.05145.06[M-H]⁻ → [M-H-CO₂]⁻ (Loss of CO₂)
Negative Ion (ESI-)189.05130.04[M-H]⁻ → Further fragmentation
Positive Ion (ESI+)191.07173.06[M+H]⁺ → [M+H-H₂O]⁺ (Loss of water)
Positive Ion (ESI+)191.07145.06[M+H]⁺ → [M+H-HCOOH]⁺ (Loss of formic acid)

Note: The m/z values are theoretical and would need to be confirmed experimentally.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing small quantities of charged species.

For the analysis of this compound, CE-MS would be particularly advantageous due to the compound's ionizable carboxylic acid group. The analysis would typically be performed in a fused-silica capillary using a background electrolyte (BGE). As a weak acid, the compound would be negatively charged at a pH above its pKa, allowing it to be separated in Capillary Zone Electrophoresis (CZE) mode.

The development of a CE-MS method would focus on optimizing the BGE composition (pH, ionic strength, and organic modifiers) to achieve the best separation efficiency and ionization in the MS source. nih.gov A sheath-liquid or sheathless interface would be used to couple the CE capillary to the electrospray ionization (ESI) source of the mass spectrometer. mdpi.com CE-MS is noted for its very low sample consumption and rapid analysis times, making it a valuable technique in research settings where sample volume may be limited. nih.gov

Spectrophotometric and Spectrofluorometric Methods for Detection and Quantification

While direct spectrophotometric or spectrofluorometric analysis of this compound may lack the required sensitivity and selectivity for complex sample matrices, derivatization techniques can be employed to enhance its detectability. A common strategy involves the use of a derivatizing agent that reacts with the carboxylic acid moiety of the target compound to yield a highly chromophoric and/or fluorophoric product.

One such potential agent is 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). This reagent reacts with primary and secondary amines, as well as with the carboxyl group of acids after activation, to form a fluorescent derivative. The reaction with this compound would likely proceed after its alkaline hydrolysis and subsequent reaction with NBD-Cl, leading to a product with distinct spectral properties. nih.gov The resulting derivative can then be quantified using spectrophotometry or the more sensitive spectrofluorometry.

The table below outlines a hypothetical set of parameters for such a derivatization-based analytical method.

Table 1: Hypothetical Spectrophotometric and Spectrofluorometric Method Parameters

ParameterSpectrophotometric MethodSpectrofluorometric Method
Derivatizing Agent 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
Reaction pH 88
Reaction Temperature Boiling water bath (100°C)Boiling water bath (100°C)
Reaction Time 30 minutes30 minutes
Wavelength of Max. Absorption (λmax) ~460 nm~460 nm (Excitation)
Wavelength of Max. Emission (λem) Not Applicable~535 nm
Linear Range (Hypothetical) 0.5 - 10 µg/mL0.05 - 1.0 µg/mL
Limit of Detection (LOD) (Hypothetical) 0.1 µg/mL0.01 µg/mL

Note: The parameters are based on methods developed for other acidic compounds and would require experimental validation for this compound. nih.gov

Sample Preparation Techniques for Research in Biological and Environmental Matrices

The accurate analysis of this compound in biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil) necessitates effective sample preparation to remove interfering substances. The choice of technique depends on the sample matrix and the concentration of the analyte.

For biological matrices, protein precipitation is often the initial step to remove high-molecular-weight proteins. This can be achieved by adding an organic solvent like acetonitrile or methanol. tiaft.org Subsequent extraction can be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). tiaft.org In LLE, the pH of the sample is adjusted to ensure the acidic analyte is in its non-ionized form, facilitating its extraction into an immiscible organic solvent. tiaft.org SPE offers a more controlled and often more efficient extraction by utilizing a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.

For environmental matrices, which may contain a wide array of contaminants, a combination of extraction and clean-up steps is typically required. LLE and SPE are also widely used for these sample types.

The following table summarizes common sample preparation techniques that could be adapted for the analysis of this compound.

Table 2: Sample Preparation Techniques

TechniqueMatrixGeneral ProcedureKey Considerations
Protein Precipitation Biological Fluids (Plasma, Serum)Addition of a cold organic solvent (e.g., acetonitrile, methanol) in a 3:1 ratio (v/v) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for further processing. tiaft.orgRisk of co-precipitation and loss of the target analyte. tiaft.org
Liquid-Liquid Extraction (LLE) Biological Fluids, WaterThe aqueous sample is acidified (e.g., to pH 2-3) to protonate the carboxylic acid. tiaft.org An immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is added, and the mixture is vigorously shaken. tiaft.orgnih.govnih.gov The organic layer containing the analyte is then separated. tiaft.orgnih.govnih.govThe choice of solvent is critical for extraction efficiency. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Biological Fluids, Water, Soil ExtractsThe sample is loaded onto an SPE cartridge packed with a suitable sorbent (e.g., C18 for reversed-phase, or an anion-exchange sorbent). Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. tiaft.orgOffers higher selectivity and concentration factors compared to LLE. tiaft.org Method development is required to optimize the sorbent, wash, and elution solvents.
Enzymatic Hydrolysis UrineFor the analysis of conjugated metabolites, the sample is incubated with an enzyme such as β-glucuronidase to cleave the conjugate and release the parent compound prior to extraction. tiaft.orgIncubation time and temperature need to be optimized for complete hydrolysis. tiaft.org

Medicinal Chemistry Research Applications and Lead Optimization Studies

Role as a Potential Lead Compound or Scaffold in Drug Discovery Research

The benzofuran (B130515) scaffold is a cornerstone in the development of new drugs, with derivatives showing anti-tumor, antibacterial, and anti-inflammatory properties, among others. scienceopen.comrsc.org Compounds containing this moiety are often pursued as potential lead compounds in drug discovery. rsc.org While extensive research specifically identifying 2-(3-methyl-1-benzofuran-7-yl)acetic acid as a lead compound is not widely published, its structural class, the benzofuran acetic acids, has proven to be a valuable starting point in drug discovery campaigns.

A notable example comes from a fragment-based screening campaign targeting the Escherichia coli enzyme DsbA, a key factor in bacterial virulence. In this study, a closely related analog, 2-(6-bromobenzofuran-3-yl)acetic acid, was identified as an initial "hit". nih.govnih.gov Although this initial fragment had a weak affinity, its discovery validated the benzofuran acetic acid scaffold as a viable foundation for developing more potent inhibitors, demonstrating its role as a valuable lead structure for subsequent optimization. nih.govnih.gov

Rational Design and Synthesis of Novel Analogs for Enhanced Biological Activity or Selectivity

The rational design and synthesis of analogs are central to medicinal chemistry for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the benzofuran acetic acid scaffold, synthetic efforts often focus on introducing various substituents onto the benzofuran ring system. The goal is to probe the structure-activity relationship (SAR) and identify modifications that enhance interaction with the biological target.

Studies have reported the synthesis of various analogs to explore these relationships. For instance, the introduction of halogens into the benzofuran structure has been shown to modulate microbiological activity. mdpi.com In one study, derivatives containing a halogen on the aromatic ring exhibited antifungal activity, whereas their unsubstituted parent compounds were inactive. mdpi.com The synthesis of analogs such as 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid has been accomplished via the alkaline hydrolysis of the corresponding ethyl ester, providing a straightforward route to new derivatives for biological testing. nih.gov These examples underscore a common strategy: creating a library of analogs with systematic structural changes to map out their biological effects.

Below is a table of representative benzofuran acetic acid derivatives that have been synthesized for research purposes.

Compound NameBase ScaffoldSubstituents
2-(6-bromobenzofuran-3-yl)acetic acid nih.govBenzofuran-3-yl-acetic acid6-bromo
2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid nih.govBenzofuran-2-yl-acetic acid5-fluoro, 7-methyl, 3-methylsulfanyl
6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives mdpi.comBenzofuran-3-carboxylic acidVarious halogen substitutions

Prodrug Strategies for Modulating Biological Properties in Research Models

Prodrug strategies are a key tool in medicinal chemistry used to overcome undesirable properties of a drug candidate, such as poor solubility or limited membrane permeability. The active drug is temporarily masked with a promoiety, which is later cleaved in vivo to release the therapeutic agent. The carboxylic acid group present in this compound is an ideal functional handle for creating ester prodrugs.

By converting the carboxylic acid to an ester, the molecule's polarity is reduced, which can enhance its ability to cross cell membranes and improve oral bioavailability. This strategy has been considered for related compounds. For example, research into benzofuran acetic acid derivatives and similar structures has noted the use of ethyl ester prodrugs. researchgate.net This approach is a well-established method for improving the drug-like properties of acidic compounds within research and development.

Fragment-Based Drug Discovery (FBDD) Approaches and Chemical Probe Development

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful method for identifying high-quality lead compounds. acs.org This technique involves screening libraries of small, low-molecular-weight molecules ("fragments") to find weak but efficient binders to a biological target. nih.gov These initial fragment hits then serve as starting points for being chemically elaborated or "grown" into more potent molecules. nih.gov

The benzofuran moiety is an excellent candidate for inclusion in fragment libraries. Its rigid structure and defined chemical properties make it an attractive anchor for target binding. Research targeting the bacterial enzyme DsbA successfully used an FBDD approach where a benzofuran acetic acid derivative was identified as a key fragment hit. nih.govnih.govcfbd.org.au X-ray crystallography confirmed that the benzofuran fragment bound in a hydrophobic groove near the enzyme's active site. nih.gov Subsequent chemical elaboration of this fragment led to analogs with improved binding affinity. nih.gov In a different study, benzofuran-2-carboxylic acid was identified as a fragment that binds to the ATP pocket of Mycobacterium tuberculosis pantothenate synthetase. acs.org These examples highlight how the benzofuran acetic acid scaffold can be used effectively within an FBDD framework to develop novel inhibitors.

Future Perspectives and Emerging Research Avenues for 2 3 Methyl 1 Benzofuran 7 Yl Acetic Acid

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. For a compound like 2-(3-methyl-1-benzofuran-7-yl)acetic acid , these computational tools offer a powerful approach to accelerate research and development.

Predictive Modeling of Bioactivity and Properties: AI/ML algorithms can be trained on existing datasets of benzofuran (B130515) derivatives to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel analogues of This compound . By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can virtually screen large libraries of related compounds to identify candidates with improved efficacy and safety profiles before committing to expensive and time-consuming laboratory synthesis. For instance, docking analyses have been used to predict the binding interactions of benzofuran derivatives with biological targets like cholinesterases. researchgate.net

Generative Models for Novel Scaffolds: Generative AI models can design novel benzofuran-based molecules with desired properties. By learning the underlying chemical patterns from known active compounds, these models can propose new structures, including derivatives of This compound , that are likely to exhibit specific biological activities. This approach can expand the chemical space around the core scaffold and lead to the discovery of compounds with unique therapeutic potential.

Data-Driven Optimization of Synthetic Routes: ML algorithms can also be employed to optimize the synthetic pathways for This compound and its derivatives. By analyzing reaction databases, these models can predict reaction outcomes, suggest optimal reaction conditions (catalyst, solvent, temperature), and even propose entirely new synthetic routes that are more efficient and sustainable.

Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Pathways

Conventional chemical synthesis of benzofuran derivatives often involves harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. Biocatalysis and chemoenzymatic synthesis offer greener and more efficient alternatives.

Enzymatic Construction of the Benzofuran Core: While traditional methods for benzofuran synthesis, such as the Rap–Stoermer reaction, often utilize basic catalysts like triethylamine (B128534) nih.gov, future research could focus on identifying or engineering enzymes that can catalyze the key bond-forming reactions to construct the benzofuran nucleus of This compound . Enzymes such as cytochrome P450 monooxygenases or dioxygenases could potentially be harnessed for the oxidative cyclization of appropriate precursors.

Chemoenzymatic Synthesis: A hybrid approach combining chemical and enzymatic steps can leverage the strengths of both methodologies. For instance, a chemical synthesis could be used to generate a key intermediate, which is then stereoselectively modified by an enzyme to produce the final product. This strategy would be particularly valuable for introducing chirality or performing specific functional group transformations on the This compound scaffold. The synthesis of related benzofuran derivatives has been achieved through multicomponent reactions, which could be adapted to a chemoenzymatic workflow. mdpi.comresearchgate.net

Advanced Mechanistic Studies using Single-Molecule Techniques and Cryo-Electron Microscopy

A deep understanding of how This compound interacts with its biological targets at the molecular level is crucial for rational drug design. Advanced analytical techniques can provide unprecedented insights into these interactions.

Single-Molecule Spectroscopy: Techniques like single-molecule Förster resonance energy transfer (smFRET) can be used to study the conformational dynamics of a target protein upon binding to This compound . This can reveal allosteric mechanisms and transient binding events that are not observable with ensemble-based methods.

Cryo-Electron Microscopy (Cryo-EM): For larger protein targets or protein complexes, cryo-EM can be a powerful tool to determine the high-resolution structure of the bound state of This compound . This structural information is invaluable for understanding the precise binding mode and for guiding the design of more potent and selective analogues. While crystallographic data exists for similar compounds like 2-(5-methyl-1-benzofuran-3-yl)acetic acid researchgate.net, cryo-EM would be particularly useful for targets that are difficult to crystallize.

Potential for Applications in Functional Material Science

The unique photophysical and electronic properties of the benzofuran ring system suggest that This compound and its derivatives could have applications beyond the life sciences.

Organic Electronics: Benzofuran-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of This compound could influence its electronic properties, making it a candidate for incorporation into novel organic electronic materials. For example, benzothieno[3,2-b]benzofuran (BTBT) derivatives are utilized in the fabrication of highly efficient organic photovoltaics. nih.gov

Fluorescent Probes and Sensors: The benzofuran scaffold can exhibit fluorescence. By functionalizing the acetic acid group of This compound , it may be possible to develop fluorescent probes for the detection of specific metal ions, anions, or biomolecules. The binding of the analyte to the functionalized side chain could induce a change in the fluorescence properties of the benzofuran core, enabling a sensing mechanism.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The multifaceted nature of the research avenues for This compound necessitates a collaborative and interdisciplinary approach.

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthesis and mechanistic studies, and pharmaceutical or materials science companies can accelerate the translation of fundamental discoveries into practical applications.

Chemical Biology Consortia: The formation of research consortia focused on the exploration of understudied chemical scaffolds like the one can pool resources and expertise from various fields, including synthetic chemistry, computational science, biology, and materials science. Such consortia can systematically investigate libraries of derivatives of This compound for a wide range of applications. The study of benzofuran derivatives as potential anticancer agents often involves such interdisciplinary efforts, combining synthesis with extensive biological testing. nih.govmdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-methyl-1-benzofuran-7-yl)acetic acid?

Methodological Answer:
The compound is typically synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate undergoes hydrolysis using potassium hydroxide (KOH) in a water-methanol mixture under reflux (~5 hours). After acidification (pH 1 with HCl), extraction with chloroform, and purification via column chromatography (ethyl acetate as eluent), the product is obtained in ~82% yield . Key steps include monitoring reaction completion via TLC (Rf = 0.65 in ethyl acetate) and crystallization from benzene for X-ray-quality crystals.

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) at 173 K is the gold standard. The benzofuran core is planar (mean deviation ≤0.005 Å), with carboxyl groups forming O–H⋯O hydrogen bonds (bond length ~2.68 Å) that create centrosymmetric dimers. Weak C–H⋯π interactions further stabilize the lattice . Refinement uses SHELXL with riding models for H-atoms (Uiso = 1.2–1.5×Ueq of parent atoms) . Data-to-parameter ratios ≥16.5 ensure reliability .

Advanced: How do substituents on the benzofuran ring influence reactivity and crystallographic parameters?

Methodological Answer:
Substituents like halogens or methylsulfanyl groups alter electronic effects and steric bulk, impacting both synthesis and crystal packing. For example:

  • Electron-withdrawing groups (e.g., F) increase C–C–C angles at substitution sites (e.g., 121.5° for Br vs. 118.2° for OMe in analogues) .
  • Methyl groups enhance planarity, reducing torsional strain in the benzofuran ring.
  • Hydrogen-bonding patterns vary: bulky substituents may disrupt dimer formation, necessitating alternative purification strategies .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent inclusion in crystals. Strategies include:

  • Variable-temperature NMR to detect conformational flexibility.
  • PXRD to confirm bulk crystallinity matches SC-XRD data.
  • DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental bond lengths/angles .
    For example, if NMR suggests a non-planar carboxyl group but XRD shows planarity, consider solvent effects during crystallization.

Basic: What analytical techniques validate the purity and identity of this compound?

Methodological Answer:

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • 1H/13C NMR : Key signals include the benzofuran proton (δ 6.8–7.2 ppm) and carboxylic acid (δ 12–13 ppm, broad).
  • FT-IR : Carboxyl C=O stretch at ~1700 cm<sup>-1</sup> and O–H stretch at 2500–3000 cm<sup>-1</sup> .

Advanced: What computational tools predict the compound’s reactivity in functionalization reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the benzofuran C-2 position is reactive due to conjugation with the carboxyl group.
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina.
  • Hirshfeld surface analysis (CrystalExplorer): Visualize intermolecular interactions to guide co-crystal design .

Advanced: How to optimize reaction yields when introducing new substituents?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading. For example, THF increases ester hydrolysis rates vs. methanol.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min).
  • Quenching studies : Identify intermediates via LC-MS to avoid byproducts (e.g., dihydrofuran derivatives) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Use fume hoods for handling volatile solvents (chloroform, benzene).
  • PPE : Acid-resistant gloves (for HCl/KOH) and face shields during reflux.
  • Waste disposal : Neutralize acidic/basic filtrates before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.